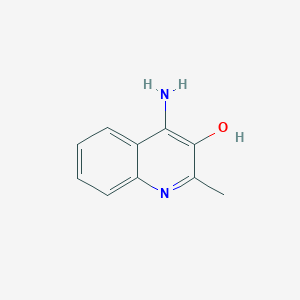

4-Amino-2-methylquinolin-3-ol

Description

Structure

3D Structure

Properties

CAS No. |

61358-60-9 |

|---|---|

Molecular Formula |

C10H10N2O |

Molecular Weight |

174.20 g/mol |

IUPAC Name |

4-amino-2-methylquinolin-3-ol |

InChI |

InChI=1S/C10H10N2O/c1-6-10(13)9(11)7-4-2-3-5-8(7)12-6/h2-5,13H,1H3,(H2,11,12) |

InChI Key |

VMKZIPCRYZVFSZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=C1O)N |

Origin of Product |

United States |

Spectroscopic and Structural Characterization of 4 Amino 2 Methylquinolin 3 Ol and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, multiplicities, and coupling constants in ¹H and ¹³C NMR spectra, the precise connectivity and chemical environment of each atom can be established.

In the ¹H NMR spectrum of a quinoline (B57606) derivative, protons are found in distinct regions corresponding to the aromatic, amino, hydroxyl, and aliphatic parts of the molecule. For 4-Amino-2-methylquinolin-3-ol, one would expect to see a singlet in the aliphatic region (around δ 2.5-2.7 ppm) corresponding to the three protons of the methyl group at the C2 position. chemicalbook.com The four protons on the carbocyclic (benzene) ring of the quinoline system would appear as a complex set of multiplets in the aromatic region (typically δ 7.0-8.5 ppm). chemicalbook.comrsc.org

The protons of the amino (-NH₂) and hydroxyl (-OH) groups are exchangeable and their signals can be broad, appearing over a wide range of chemical shifts depending on the solvent, concentration, and temperature. The -OH proton signal, in particular, can be observed in the downfield region (e.g., δ 11-13 ppm) if it is involved in strong intramolecular hydrogen bonding, for instance with the adjacent amino group. nih.gov

Table 1: Representative ¹H NMR Data for Related Quinoline Scaffolds

| Compound | Solvent | Proton Assignment & Chemical Shift (δ, ppm) |

| 4-methylquinoline chemicalbook.com | CDCl₃ | Ar-H : 8.77 (d), 8.11 (d), 7.98 (d), 7.70 (t), 7.56 (t), 7.21 (d)-CH₃ : 2.69 (s) |

| Methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate nih.gov | - | -OH : 11.60 (br s)-SCH₃ : 2.65 (s) |

| 4-hydroxy-1-methylquinolin-2(1H)-one rsc.org | DMSO-d₆ | Ar-H : 8.11 (d, H-5), 7.81 (t, H-7), 7.62 (d, H-8), 7.40 (t, H-6)-NCH₃ : 3.68 (s) |

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, a total of 10 signals would be expected, corresponding to the 10 carbon atoms in its structure. The methyl carbon (-CH₃) would appear at the highest field (lowest chemical shift), typically around δ 20-25 ppm. st-andrews.ac.uk

The nine carbons of the quinoline ring system would have distinct chemical shifts. The carbons bearing the amino (C4) and hydroxyl (C3) groups would be significantly affected by these electronegative substituents. For example, in related structures, carbons attached to amino groups can appear around δ 150-160 ppm. researchgate.net The carbons of the benzene (B151609) portion of the ring typically resonate in the δ 120-140 ppm range, while the C2 carbon, being part of the heterocyclic ring and adjacent to the nitrogen, would also have a characteristic downfield shift. mdpi.comnih.gov

Table 2: Representative ¹³C NMR Data for Related Quinoline Scaffolds

| Compound | Solvent | Carbon Assignment & Chemical Shift (δ, ppm) |

| 4-amino-2-methyl-8-(trifluoromethyl)quinoline researchgate.net | DMSO-d₆ | C-NH₂/C2 : 159.8 |

| 4-Amino-2-butyl-7-methoxycarbonylthiazolo[4,5-c]quinoline mdpi.com | CDCl₃ | Quinoline Ring Carbons : 151.0, 141.5, 138.7, 138.1, 131.5, 125.5, 125.2, 124.6, 121.5 |

| Methyl 3-(benzyl(2-hydroxyethyl)amino)propionate st-andrews.ac.uk | - | -CH₂OH : 58.8-CH₃ : 20.6 (related aliphatic CH₃) |

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

For this compound, the key expected vibrations are:

O-H Stretch: A broad absorption band, typically in the range of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

N-H Stretch: Primary amines (-NH₂) typically show two sharp to medium bands in the 3300-3500 cm⁻¹ region, corresponding to symmetric and asymmetric stretching modes. dergipark.org.tr

C-H Stretch: Aromatic C-H stretching absorptions appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group appears just below 3000 cm⁻¹.

C=C and C=N Stretches: The quinoline ring system will exhibit several sharp absorption bands in the 1450-1650 cm⁻¹ region due to the stretching vibrations of the C=C and C=N double bonds. dergipark.org.tr

N-H Bend: The scissoring deformation of the primary amino group typically gives rise to a characteristic band in the 1590-1650 cm⁻¹ range. dergipark.org.tr

Table 3: Characteristic IR Absorption Frequencies for Functional Groups in Quinoline Derivatives

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Reference |

| Amino (-NH₂) | Asymmetric & Symmetric Stretch | 3300 - 3500 | dergipark.org.tr |

| Amino (-NH₂) | Deformation (Bend) | 1590 - 1650 | dergipark.org.tr |

| Hydroxyl (-OH) | Stretch | 3200 - 3600 (broad) | |

| Aromatic C=C/C=N | Stretch | 1450 - 1650 | dergipark.org.tr |

| C-N | Stretch | 1070 - 1380 | dergipark.org.tr |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily the n→π* and π→π* transitions associated with chromophores containing double bonds and heteroatoms. The quinoline ring system is an excellent chromophore. The introduction of substituents like the amino (-NH₂) and hydroxyl (-OH) groups, which are powerful auxochromes, is expected to significantly influence the absorption spectrum. These groups can engage in resonance with the ring system, typically causing a bathochromic (red) shift to longer wavelengths and an increase in absorption intensity (hyperchromic effect). Analysis of the UV-Vis spectrum provides insight into the molecule's HOMO-LUMO energy gap, which is related to its electronic properties and potential reactivity. rsc.orgresearchgate.net

High-Resolution Mass Spectrometry (HR-MS) for Molecular Formula Elucidation

High-Resolution Mass Spectrometry (HR-MS) is a definitive technique for determining the elemental composition of a compound by measuring its mass-to-charge ratio with extremely high accuracy (typically to four or five decimal places). This allows for the calculation of a unique molecular formula. mdpi.com

For this compound, the molecular formula is C₁₀H₁₀N₂O. The theoretical exact mass for its protonated form, [M+H]⁺, can be calculated with high precision. nih.gov An experimental HR-MS measurement that matches this theoretical value to within a few parts per million (ppm) provides unambiguous confirmation of the molecular formula.

Table 4: Molecular Formula and Exact Mass of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀N₂O | PubChem nih.gov |

| Calculated Exact Mass | 174.079312947 Da | PubChem nih.gov |

| Expected Ion (ESI+) | [C₁₀H₁₁N₂O]⁺ |

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides definitive information on bond lengths, bond angles, and torsional angles. For this compound, a crystal structure would reveal the planarity of the quinoline ring system and the precise orientation of the methyl, amino, and hydroxyl substituents.

Crucially, it would elucidate the nature of intermolecular and intramolecular hydrogen bonding. It is highly probable that a strong intramolecular hydrogen bond exists between the C3-hydroxyl group and the C4-amino group. Such interactions are critical as they influence the molecule's conformation, stability, and electronic properties. Furthermore, intermolecular hydrogen bonds involving these groups and the quinoline ring nitrogen would dictate how the molecules pack together in the crystal lattice. mdpi.com While a crystal structure for the title compound is not publicly available, analysis of related structures like 8-hydroxy-2-methylquinoline-5,7-dicarbaldehyde demonstrates the importance of such hydrogen bonding networks in defining the supramolecular architecture. mdpi.com

Chemical Reactivity and Mechanistic Pathways of 4 Amino 2 Methylquinolin 3 Ol

Oxidation and Reduction Pathways of the Quinoline (B57606) Moiety

The quinoline scaffold, particularly when substituted with electron-rich groups like amino and hydroxyl functions, can undergo various oxidation and reduction reactions.

Oxidation: The oxidation of amino-substituted quinolines can proceed through several pathways, often leading to polymerization or the formation of new heterocyclic systems. For instance, the chemical oxidation of the related compound 5-aminoquinoline (B19350) with an oxidant like ammonium (B1175870) peroxydisulfate (B1198043) in an acidic medium has been shown to yield oligomeric products. dergipark.org.tr The proposed mechanism for such reactions involves the linkage of monomer units at various positions on the quinoline ring, including C3, C6, and C8, and can lead to the formation of phenazine-type structures. dergipark.org.tr The initial step often involves the oxidation of the amino group to a radical cation species. dergipark.org.tr

Another relevant oxidative pathway is dehydrogenative aromatization. In a related synthetic context, 2,3-dihydroquinolin-4(1H)-ones have been converted to 4-aminoquinolines using a palladium-catalyzed process in the presence of an oxidant. nih.gov This transformation highlights the capacity of the quinoline system to undergo oxidation to achieve a fully aromatic state.

Reduction: While specific studies on the reduction of 4-Amino-2-methylquinolin-3-ol are not extensively documented, the quinoline ring is generally susceptible to reduction under various conditions. Catalytic hydrogenation, for example, can reduce the pyridine (B92270) ring first, followed by the benzene (B151609) ring under more forcing conditions. The presence of the amino and hydroxyl groups would be expected to influence the regioselectivity of the reduction.

Nucleophilic and Electrophilic Substitution Reactions

The electron-rich nature of this compound, conferred by the powerful activating amino and hydroxyl groups, dictates its behavior in substitution reactions.

Nucleophilic Substitution: Nucleophilic aromatic substitution (SNAr) is a primary method for the synthesis of 4-aminoquinolines, typically involving the displacement of a leaving group, such as a halogen, from the 4-position by an amine nucleophile. nih.govnih.gov While this describes the formation of the 4-aminoquinoline (B48711) scaffold rather than the reactivity of this compound itself, it underscores the electrophilic nature of the C4-position in appropriately substituted quinolines. In a related example, the 4-chloro group of 4-chloro-8-methylquinolin-2(1H)-one is readily displaced by various nucleophiles, including amines, thiols, and azide (B81097) ions, to furnish a range of 4-substituted quinolinones. mdpi.com

Electrophilic Substitution: The amino and hydroxyl groups are strong ortho-, para-directing activators for electrophilic aromatic substitution. In the case of this compound, these groups would be expected to activate the quinoline ring towards electrophiles. Based on the directing effects, electrophilic attack is predicted to occur at the vacant positions of the carbocyclic ring, namely C5 and C7. This is analogous to the reactivity of 8-hydroxyquinoline, which readily undergoes electrophilic substitution reactions such as bromination, primarily at positions 5 and 7. nih.gov The electron-rich nature of the heterocyclic ring may also allow for substitution at the C3 position, which is part of a vinylogous amide/enol system.

Cyclization and Annulation Reactions Involving the Amino and Hydroxyl Groups

The proximate amino and hydroxyl groups, in conjunction with the quinoline framework, provide a template for the construction of fused heterocyclic systems.

The reactivity of the 4-amino group is particularly notable in cyclization reactions. In studies involving the closely related 2-aminoquinolin-4(1H)-one, the amino group has been shown to act as a key nucleophile. For instance, its reaction with primary amines and paraformaldehyde does not stop at the simple Mannich adduct but proceeds to form tetracyclic pyrimido[4,5-b]quinolin-5-one derivatives. This transformation involves the initial formation of a Mannich base followed by an intramolecular cyclization and subsequent oxidation or rearrangement to yield the fused pyrimidine (B1678525) ring. dergipark.org.tr

Similarly, the amino group in other related heterocyclic systems, such as 3-amino-2-ethoxyquinazolin-4(3H)-one, demonstrates broad reactivity towards various reagents to afford fused systems like quinazolinyl thiomorpholines and triazinoquinazolines. researchgate.net Although specific examples involving the 3-hydroxyl group of this compound in cyclizations are scarce in the literature, its potential to act as a nucleophile in intramolecular etherification or esterification reactions, or to participate in condensation reactions, remains a plausible reactive pathway.

Mannich and Retro-Mannich Reaction Pathways of Aminoquinolinones

The structural framework of this compound is that of an aminoquinolinone, a class of compounds known to participate in Mannich and related reactions. The Mannich reaction is a three-component condensation involving an active hydrogen compound, an aldehyde (typically formaldehyde), and a primary or secondary amine, leading to the formation of a β-amino-carbonyl compound known as a Mannich base. organic-chemistry.org

Extensive research on 2-aminoquinolin-4(1H)-one, a structural isomer of 2-aminoquinolin-4-ol, provides significant insight into the expected reactivity of this compound. This compound exhibits nucleophilicity at both the C3 carbon and the N2 amino group. dergipark.org.tr

Mannich Reaction with Secondary Amines: When reacted with secondary amines and paraformaldehyde, 2-aminoquinolin-4(1H)-one yields the expected C3-aminomethylated Mannich products. However, side products such as 3,3'-methylenebis(2-aminoquinolin-4(1H)-one) are also frequently observed. dergipark.org.tr

Mannich Reaction with Primary Amines: The reaction with primary amines takes a different course, leading directly to the formation of fused pyrimido[4,5-b]quinolin-5-ones, demonstrating a tandem Mannich-cyclization sequence. dergipark.org.trnih.gov

Retro-Mannich Reaction: The Mannich bases derived from aminoquinolinones can be thermally unstable. They can undergo a retro-Mannich reaction, fragmenting to regenerate the aminoquinolinone and a reactive iminium species or a related methylene (B1212753) intermediate. This reactive intermediate can then be trapped by other nucleophiles. For example, the retro-Mannich reaction of a Mannich product has been successfully used to form conjugates with nucleophiles like indole (B1671886) and thiophenol. dergipark.org.trbeilstein-journals.org

These findings suggest that this compound would be a highly reactive substrate in Mannich reactions, with the potential for substitution at the C3 position or for more complex transformations involving the 4-amino group.

| Reactants | Conditions | Major Product(s) | Reference |

|---|---|---|---|

| 2-Aminoquinolin-4(1H)-one, Secondary Amine, Paraformaldehyde | N,N-Dimethylformamide | C3-Substituted Mannich Base & 3,3'-methylenebis(2-aminoquinolin-4(1H)-one) | dergipark.org.tr |

| 2-Aminoquinolin-4(1H)-one, Primary Amine, Paraformaldehyde | N,N-Dimethylformamide | Pyrimido[4,5-b]quinolin-5-one derivative | dergipark.org.trnih.gov |

| Mannich Product, Indole (Nucleophile) | Thermal (Retro-Mannich) | Indole-quinolinone conjugate | beilstein-journals.org |

Cascade Reactions and Multicomponent Transformations

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates atoms from all starting materials. organic-chemistry.orgmdpi.comajrconline.org The synthesis of the quinoline scaffold itself is often achieved through such reactions.

While MCRs starting from this compound are not widely reported, its structural motifs are present in products of such reactions, and it possesses the requisite functionality to be a valuable component in new MCRs. For example, the aforementioned formation of pyrimido[4,5-b]quinolin-5-ones from an aminoquinolinone, an amine, and formaldehyde (B43269) is a prime example of a multicomponent transformation leading to increased molecular complexity in a single step. dergipark.org.tr

The broader field of quinoline chemistry features numerous cascade and multicomponent reactions for their synthesis. These include:

Palladium-catalyzed three-component reactions of 2-bromoaniline, an alkyne, and an isocyanide to yield 4-aminoquinolines. nih.gov

Aza-Michael addition followed by intramolecular annulation between ynones and 2-aminobenzonitriles to give polysubstituted 4-aminoquinolines. nih.gov

These examples establish that the functional groups present in this compound (an enolizable ketone, a nucleophilic amine) are precisely the types that are frequently employed in the design of powerful cascade and multicomponent reactions. beilstein-journals.orgmdpi.com

Computational and Theoretical Investigations of 4 Amino 2 Methylquinolin 3 Ol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in predicting the properties of a molecule at the electronic level. These methods are crucial for understanding molecular structure, stability, and reactivity.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a workhorse of computational chemistry for predicting the optimized geometry and electronic properties of molecules. In a typical DFT study, the goal is to find the lowest energy conformation of a molecule, which corresponds to its most stable three-dimensional shape. This is achieved by calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comyoutube.comwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. youtube.comyoutube.com

The energy of the HOMO is related to the molecule's ionization potential and its nucleophilicity, while the LUMO energy is related to the electron affinity and electrophilicity. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more reactive. researchgate.net For various organic molecules, DFT calculations are used to compute the energies of these frontier orbitals and their energy gap, providing insight into potential charge transfer interactions within the molecule. bhu.ac.in

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. bhu.ac.in The MEP surface is color-coded to represent different electrostatic potential values. Typically, red regions indicate areas of negative potential, rich in electrons, which are favorable sites for electrophilic attack. Blue regions represent positive potential, which are electron-poor and thus susceptible to nucleophilic attack. bhu.ac.in Green and yellow areas usually represent regions of neutral or intermediate potential.

MEP analysis can reveal information about a molecule's shape, size, and the location of electron-rich atoms (like oxygen and nitrogen) and electron-deficient atoms (like hydrogen atoms attached to heteroatoms). bhu.ac.inresearchgate.net This visualization helps in understanding non-covalent interactions, such as hydrogen bonding, which are crucial in biological systems. bhu.ac.in For example, in a related quinolinone derivative, the MEP map could show negative potential near the oxygen and nitrogen atoms, identifying them as potential sites for interaction with positively charged species. researchgate.net

Global Reactivity Indices (Hardness, Softness, Electrophilicity Index)

Chemical Hardness (η) and Softness (S) : Hardness is a measure of a molecule's resistance to change in its electron distribution. It is calculated as half the difference between the ionization potential (I) and electron affinity (A), which can be approximated by the HOMO and LUMO energies (η ≈ (E_LUMO - E_HOMO) / 2). A large HOMO-LUMO gap corresponds to a harder, less reactive molecule. Softness is the reciprocal of hardness (S = 1/η) and indicates a molecule's polarizability.

Electronegativity (χ) : This is the power of an atom or molecule to attract electrons. It is calculated as the negative of the chemical potential (μ), where μ ≈ (E_HOMO + E_LUMO) / 2.

Electrophilicity Index (ω) : This index measures the energy stabilization when a molecule accepts an additional electronic charge from the environment. It is defined as ω = μ² / (2η). A higher electrophilicity index indicates a greater capacity to act as an electrophile.

These descriptors provide a quantitative basis for comparing the reactivity of different molecules.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.gov It is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-protein interactions.

Ligand-Protein Interaction Profiling

Once a ligand is "docked" into the active site of a protein, the resulting complex is analyzed to understand the specific interactions that stabilize the binding. This profiling includes identifying:

Hydrogen Bonds: These are crucial directional interactions between a hydrogen atom and an electronegative atom like oxygen or nitrogen.

Hydrophobic Interactions: These occur between nonpolar regions of the ligand and the protein.

Pi-Pi Stacking: These are interactions between aromatic rings.

Salt Bridges: These are electrostatic interactions between oppositely charged residues.

Docking studies on various quinoline (B57606) derivatives have been performed to elucidate their binding modes with different protein targets. For instance, 4-[(Quinolin-4-yl)amino]benzamide derivatives have been docked into the active site of an RNA polymerase to identify key amino acid residues involved in binding. mdpi.com Similarly, hybrid molecules of 4-aminoquinoline (B48711) have been docked with P. falciparum lactate (B86563) dehydrogenase to suggest a plausible molecular target. nih.govresearchgate.net The binding affinity is often estimated using a scoring function, which provides a numerical value (e.g., in kcal/mol) to rank different ligands. nih.govmdpi.com A more negative score typically indicates a more favorable binding interaction.

While no specific molecular docking studies for 4-Amino-2-methylquinolin-3-ol have been found in the reviewed literature, this methodology would be essential to explore its potential as a biologically active agent by predicting its interactions with various protein targets.

The requested detailed analysis, including data tables on binding modes, key residue interactions, computational transition state analysis, and predictions of reactivity in organic transformations, could not be generated as the foundational research is not presently published.

While research exists for structurally related compounds such as quinolinone and quinazolinone derivatives, the strict focus on this compound as per the instructions means that information on these other compounds cannot be substituted.

Therefore, the subsequent sections of the requested article—5.2.2. Binding Mode Analysis and Key Residue Interactions, 5.3. Reaction Mechanism Elucidation via Computational Transition State Analysis, and 5.4. Prediction of Reactivity and Selectivity in Organic Transformations—cannot be provided at this time.

Biological Interactions and Mechanistic Insights in Vitro

Mechanistic Basis of Molecular Interactions with Biological Targets

The planar nature of the quinoline (B57606) ring system, coupled with the electronic properties conferred by its substituents, allows these molecules to engage with various biological macromolecules, including enzymes, receptors, and nucleic acids.

Quinoline derivatives have been extensively studied as inhibitors of various enzymes critical for cell survival and proliferation. nih.gov A prominent example is their ability to target topoisomerases, enzymes that regulate DNA topology and are essential for DNA replication and transcription. By inhibiting these enzymes, certain quinoline compounds can lead to DNA damage and ultimately cell death. nih.govwikipedia.org

Furthermore, the quinoline scaffold is a key feature in many kinase inhibitors. nih.gov Kinases are a large family of enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is a hallmark of cancer. Quinoline-based molecules have been designed to target specific kinases involved in carcinogenic pathways, such as epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor (VEGF), and others. nih.govtandfonline.com The specificity of these inhibitors is often dictated by the nature and position of substituents on the quinoline ring, which influence the binding affinity to the ATP-binding pocket of the target kinase. tandfonline.com

Some quinoline derivatives have also shown inhibitory activity against other enzymes like DNA methyltransferases, which are involved in epigenetic regulation, and bacterial DNA gyrase. nih.govbiorxiv.orgnih.gov

Beyond direct enzyme inhibition, quinoline compounds can modulate the function of cellular receptors. For instance, derivatives of 4-aminoquinoline (B48711) have been investigated as modulators of Toll-like receptors (TLRs), which are involved in the innate immune response. frontiersin.org Additionally, the inhibition of receptor tyrosine kinases, as mentioned earlier, directly impacts the signaling pathways they control, such as the Ras/Raf/MEK and PI3K/Akt/mTOR pathways, which are fundamental to cell proliferation, survival, and angiogenesis. nih.gov The ability of certain quinoline derivatives to interfere with these critical signaling cascades underscores their therapeutic potential.

The planar aromatic structure of the quinoline ring is ideally suited for intercalation into the DNA double helix. mdpi.com This process involves the insertion of the flat molecule between the base pairs of DNA, which can disrupt DNA replication and transcription, leading to cytotoxic effects. mdpi.comnih.gov This mechanism is a hallmark of many anticancer and antimicrobial agents. nih.govresearchgate.net The binding affinity and mode of interaction with DNA can be influenced by the substituents on the quinoline ring. nih.gov Some dimeric 4-aminoquinolines have been shown to be powerful triple-helix DNA intercalators.

A common outcome of the molecular interactions described above is the induction of programmed cell death, or apoptosis. nih.govnih.gov By causing DNA damage, inhibiting crucial enzymes, or disrupting signaling pathways, quinoline derivatives can trigger the cell's intrinsic or extrinsic apoptotic pathways. nih.govrsc.orgnih.gov This is often characterized by the activation of caspases, the cleavage of poly-(ADP-ribose)-polymerase (PARP), and DNA fragmentation. nih.govnih.gov

Furthermore, many quinoline-based compounds have been shown to cause cell cycle arrest at various phases, such as G0/G1, S, or G2/M. rsc.orgnih.govnih.govosti.gov By halting the cell cycle, these compounds prevent cancer cells from proliferating. The specific phase of cell cycle arrest can depend on the compound's mechanism of action. For example, compounds that inhibit tubulin polymerization, another known activity of some quinoline derivatives, typically lead to G2/M phase arrest. rsc.orgtandfonline.com

In Vitro Cellular Mechanistic Studies

While specific studies on 4-Amino-2-methylquinolin-3-ol are lacking, the general approaches to understanding the mechanisms of quinoline derivatives in vitro provide a roadmap for future investigations.

Identifying the specific molecular targets of a compound is crucial to understanding its biological effects. Functional proteomics approaches have been used to identify quinoline-binding proteins. drugbank.com For example, studies have identified aldehyde dehydrogenase 1 (ALDH1) and quinone reductase 2 (QR2) as selective targets of certain quinoline drugs. drugbank.com

Molecular docking studies are also frequently employed to predict the binding modes and affinities of quinoline derivatives to their target proteins, such as kinases or DNA. tandfonline.comnih.gov These computational methods help in rationalizing structure-activity relationships and in the design of more potent and selective analogs.

The table below summarizes the observed biological activities of various quinoline derivatives, which may provide insights into the potential activities of this compound.

| Compound Class | Biological Activity | Potential Molecular Mechanism |

| Quinoline Derivatives | Anticancer | Inhibition of topoisomerase, tyrosine kinases, tubulin polymerization; DNA intercalation; Induction of apoptosis and cell cycle arrest. researchgate.netnih.govtandfonline.com |

| 4-Aminoquinolines | Antimalarial, Anticancer | Inhibition of heme polymerization; DNA intercalation; Modulation of receptor signaling. frontiersin.orgnih.govnih.gov |

| Quinolone-Chalcone Hybrids | Anticancer | Inhibition of tubulin polymerization, kinases, topoisomerases; DNA cleavage activity. nih.govrsc.org |

| Pyranoquinoline Derivatives | Anticancer | Induction of cell cycle arrest at G2/M phase; Apoptosis induction. osti.gov |

Biochemical Pathway Analysis Related to Compound Activity

The biological activities of quinoline derivatives are often attributed to their ability to interact with various cellular components and modulate specific biochemical pathways. orientjchem.orgnih.gov The planar nature of the quinoline ring allows it to intercalate with DNA, a mechanism of action for some anticancer and antimicrobial quinolines. researchgate.net Furthermore, the nitrogen atom in the quinoline ring system can participate in hydrogen bonding, a crucial interaction for binding to the active sites of enzymes and receptors. biosynth.com

Mechanistic Studies on Specific Enzyme Families

The therapeutic potential of quinoline derivatives often stems from their ability to selectively inhibit key enzyme families involved in pathological processes.

Tyrosine Kinase Inhibition Mechanisms

Tyrosine kinases are a family of enzymes that play a crucial role in cellular signaling pathways controlling growth, differentiation, and survival. Dysregulation of tyrosine kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. While direct studies on this compound are not extensively documented, the broader class of 4-aminoquinoline derivatives has shown potential as tyrosine kinase inhibitors. google.com

The mechanism of inhibition typically involves the compound binding to the ATP-binding site of the kinase domain. This competitive inhibition prevents the phosphorylation of tyrosine residues on substrate proteins, thereby blocking the downstream signaling cascade. The 4-amino group on the quinoline ring is often a key pharmacophore, forming critical hydrogen bonds with the hinge region of the kinase domain. The 2-methyl group and other substitutions can influence the compound's selectivity and potency by interacting with adjacent hydrophobic pockets.

Table 1: Examples of Quinoline Derivatives and their Tyrosine Kinase Inhibitory Activity

| Compound/Derivative Class | Target Kinase | Observed Effect |

|---|---|---|

| 4-Anilino-3-cyanobenzo[g]quinolines | Not specified | Kinase Inhibition |

Note: This table presents data for related quinoline derivatives to illustrate the potential mechanism of action.

Lipoxygenase Inhibition Mechanisms

Lipoxygenases are a family of iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids to produce biologically active lipid mediators, such as leukotrienes. These mediators are heavily involved in inflammatory responses. Inhibition of lipoxygenases, particularly 5-lipoxygenase (5-LOX), is a recognized therapeutic strategy for inflammatory diseases.

Quinoline derivatives have been identified as potent inhibitors of 5-lipoxygenase. dntb.gov.uaresearchgate.netresearchgate.net A patent has described a C12-4-amino-2-methylquinoline derivative, suggesting its potential role in modulating lipoxygenase-related pathways. google.com The mechanism of inhibition by these compounds can be multifaceted, involving chelation of the active site iron, scavenging of radical intermediates, or allosteric modulation of the enzyme. The specific substitution pattern on the quinoline ring is critical for the inhibitory potency and the precise mechanism of action.

Matrix Metalloproteinase (MMP) Inhibition Mechanisms

Matrix metalloproteinases are a family of zinc-dependent endopeptidases responsible for the degradation of extracellular matrix components. Overactivity of MMPs is associated with various pathological conditions, including cancer metastasis, arthritis, and cardiovascular diseases.

Table 2: Inhibition of Matrix Metalloproteinases by a 4-Amino-2-methylquinoline Derivative

| Compound | Target MMP | Activity |

|---|

Note: This table is based on findings for a specific derivative of 4-amino-2-methylquinoline. nih.gov

Nitric Oxide Synthase (NOS) Inhibition Mechanisms

Nitric oxide synthases are a family of enzymes responsible for the production of nitric oxide (NO), a critical signaling molecule involved in various physiological and pathological processes. Overproduction of NO by inducible NOS (iNOS) is implicated in inflammatory conditions and septic shock.

A German patent application has disclosed the use of nitric oxide synthase inhibitors, including derivatives of 4-amino-2-methylquinoline, in cosmetic and dermatological compositions for treating skin inflammation. google.com The proposed mechanism for quinoline-based NOS inhibitors often involves interference with the binding of the substrate, L-arginine, or the cofactor, tetrahydrobiopterin, to the enzyme's active site. The electronic properties and steric bulk of the substituents on the quinoline ring would play a crucial role in determining the inhibitory efficacy.

Structure Activity Relationship Sar Studies of 4 Amino 2 Methylquinolin 3 Ol Derivatives

Impact of Substituent Position and Nature on Biological Activity

The biological profile of 4-aminoquinoline (B48711) derivatives can be significantly altered by the position and chemical nature of various substituents on the quinoline (B57606) ring.

The position of a methyl group on the quinoline ring is a critical determinant of biological activity. Introduction of a methyl group into the 3 or 4 position of pyridine (B92270), a related heterocyclic structure, has been shown to increase reaction rates in certain catalytic processes, while substitution at the 2-position decreases the rate. researchgate.net In the context of quinoline derivatives, methylation at specific positions can either enhance or diminish their therapeutic efficacy. For instance, in a series of chromone (B188151) quinoline derivatives, 2,6-dimethyl quinoline derivatives showed notable inhibitory activity against butyrylcholinesterase (BChE). nih.gov Furthermore, studies on quinoline-based azo-polymers have indicated that the presence of a methyl substituent in the 2nd position of the quinoline moiety influences the material's optical properties and photoisomerization rates. researchgate.net This highlights the broader impact of methyl group placement on the physicochemical characteristics of quinoline compounds.

Table 1: Effect of Methyl Group Position on Biological Activity

| Compound Series | Methyl Group Position(s) | Observed Effect on Activity | Reference |

| Pyridine Derivatives (catalysis) | 3 or 4 | Increased reaction rate | researchgate.net |

| Pyridine Derivatives (catalysis) | 2 | Decreased reaction rate | researchgate.net |

| Chromone Quinoline Derivatives | 2,6-dimethyl | Notable BChE inhibition | nih.gov |

| Quinoline Azo-Polymers | 2 | Influenced optical and photoisomerization properties | researchgate.net |

Modifications to the amino and hydroxyl groups of the 4-aminoquinolin-3-ol (B11917305) scaffold are pivotal in modulating biological activity. The amino group at the 4-position is a common feature in many biologically active quinolines, including antimalarial drugs like chloroquine (B1663885). youtube.com The basicity of this amino group, and any side chains attached to it, is crucial for the mechanism of action of some antimalarial quinolines, contributing to their accumulation in the acidic food vacuole of the parasite. researchgate.net

The introduction of amino acids to natural product scaffolds, a strategy known as amino acid derivatization, often leads to enhanced biological activities. nih.gov This approach can improve properties like water solubility and cell permeability. For example, modifying the 3-hydroxyl group of panaxadiol (B190476) with amino acid derivatives resulted in compounds with stronger antiproliferative activities against various cancer cell lines. nih.gov Similarly, the hydroxyl group in the 3-position of the quinoline ring can be a key point for modification, potentially forming hydrogen bonds with biological targets or serving as a site for further derivatization to improve pharmacokinetic properties.

The introduction of other functional groups onto the quinoline ring system has profound effects on the biological activity of 4-amino-2-methylquinolin-3-ol derivatives.

Halogens: Electron-withdrawing groups, such as halogens, at the 7-position of the quinoline ring are a common feature in many potent antimalarial 4-aminoquinolines. nih.govscilit.com For instance, the 7-chloro substituent is a hallmark of chloroquine and is considered essential for its antimalarial activity. youtube.com These electron-withdrawing groups can lower the pKa of the quinoline ring nitrogen, which in turn influences the drug's accumulation in the parasite's food vacuole. nih.gov

Alkyl Chains: The nature and length of alkyl chains, particularly when attached to the 4-amino group, are critical for activity. In the case of antimalarial 4-aminoquinolines, a diaminoalkyl side chain is often a prerequisite for potent activity. researchgate.net The length of the methylene (B1212753) linker in some quinoline derivatives has been shown to significantly impact their antiplasmodial efficacy, with a three-methylene linker being optimal in certain series. nih.gov

Heteroaryl Moieties: The incorporation of additional heteroaryl rings can lead to compounds with enhanced biological profiles. For example, linking a 7-haloquinoline to another heterocycle, such as an acridine, has been proposed to maximize occupancy at a putative receptor site for quinoline antimalarials. scilit.com The addition of moieties like morpholine (B109124) has also been explored, with studies showing that quinoline-substituted morpholine derivatives can act as caspase 3 inhibitors. e3s-conferences.org Furthermore, the hybridization of 4-aminoquinoline with isatin (B1672199), another heterocyclic system, has yielded promising antibacterial agents. mdpi.com

Table 2: Impact of Various Substituents on Quinoline Activity

| Substituent Type | Position | Example | Observed Effect | Reference |

| Halogen | 7 | Chloro | Essential for antimalarial activity of chloroquine | youtube.com |

| Halogen | 7 | Electron-withdrawing groups | Lowers pKa of quinoline nitrogen, influences drug accumulation | nih.gov |

| Alkyl Chain | 4-amino side chain | Three-methylene linker | Optimal for antiplasmodial activity in some series | nih.gov |

| Heteroaryl Moiety | 4 | Acridine | Proposed to maximize receptor occupancy | scilit.com |

| Heteroaryl Moiety | Varies | Morpholine | Resulted in caspase 3 inhibitors | e3s-conferences.org |

| Heteroaryl Moiety | 4 | Isatin hybrid | Showed promising antibacterial activity | mdpi.com |

Rational Design Principles Derived from SAR for Enhanced Potency and Selectivity

The culmination of SAR studies is the development of rational design principles that guide the synthesis of new, more effective, and selective compounds. For 4-aminoquinoline derivatives, several key principles have emerged:

Targeted Substitutions: Based on established SAR, specific positions on the quinoline ring can be targeted for modification to enhance a desired biological activity. For example, the introduction of electron-withdrawing groups at the 7-position is a well-established strategy for improving antimalarial potency. researchgate.netnih.gov

Molecular Hybridization: Combining the 4-aminoquinoline scaffold with other pharmacophores can lead to hybrid molecules with novel or enhanced activities. mdpi.com This approach has been successfully used to develop antibacterial agents by linking 4-aminoquinoline with isatin derivatives. mdpi.com

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties (bioisosteres) can lead to improved potency, selectivity, or pharmacokinetic profiles.

Structure-Based Design: When the three-dimensional structure of the biological target is known, computational docking and modeling can be used to design ligands that fit optimally into the active site. This approach allows for a more targeted and efficient drug discovery process. nih.gov

The development of divergent methods that allow for the synthesis of multiple isomers from a common starting material can expedite SAR studies and streamline the discovery process. acs.org

Correlating Computational Predictions with Experimental SAR Data

Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, are increasingly used to predict the biological activity of new compounds and to understand the molecular basis of their action. mdpi.com These in silico approaches can be powerful tools for prioritizing synthetic targets and for interpreting experimental SAR data.

QSAR: QSAR models aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com By identifying key molecular descriptors that correlate with activity, these models can be used to predict the potency of untested compounds.

Molecular Docking: Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor. nih.gov This can provide insights into the specific interactions, such as hydrogen bonds and hydrophobic contacts, that are important for binding affinity and can help to explain the observed SAR. For instance, docking studies have been used to rationalize the different activities of quinoline-based inhibitors of Raf kinases. nih.gov

The correlation of computational predictions with experimental data is a critical validation step. When computational models accurately predict the activities of new compounds, they can be used with greater confidence to guide the design of future generations of this compound derivatives with improved therapeutic potential.

Quinoline Scaffold in Advanced Medicinal Chemistry Research

4-Amino-2-methylquinolin-3-ol as a Privileged Scaffold in Drug Discovery

The 4-aminoquinoline (B48711) scaffold is particularly renowned in drug discovery, most famously exemplified by the antimalarial drug chloroquine (B1663885). biointerfaceresearch.comresearchgate.net The arrangement of a 4-amino group on the quinoline (B57606) ring is crucial for various biological interactions. nih.gov The introduction of a methyl group at the 2-position and a hydroxyl group at the 3-position, yielding this compound, creates a unique chemical entity with potential for diverse biological activities. While extensive research has focused on the broader 4-aminoquinoline class, the specific this compound structure offers a distinct constellation of electronic and steric properties that can be exploited for developing novel therapeutic agents.

The quinoline scaffold itself is a vital component in the design of new bioactive molecules due to its ability to engage in various biological interactions. benthamdirect.comrsc.org Its derivatives have demonstrated a wide spectrum of pharmacological effects, including anticancer, anti-inflammatory, antimalarial, and antimicrobial properties. nih.govnih.gov The development of hybrid molecules incorporating the quinoline core is a prominent strategy in medicinal chemistry to enhance efficacy and overcome drug resistance. frontiersin.org

The general class of 4-aminoquinolines has been extensively studied, leading to the development of drugs for various diseases. nih.gov The substitution pattern on the quinoline ring significantly influences the molecule's biological activity, and even minor modifications can lead to substantial changes in potency and selectivity. ucsf.edu

Rational Design of New Bioactive Chemical Entities Based on the Quinoline Framework

The rational design of new drugs based on the quinoline framework is a highly active area of research, leveraging computational and synthetic chemistry to optimize therapeutic properties. mdpi.com Structure-activity relationship (SAR) studies are crucial in this process, providing insights into how different functional groups and their positions on the quinoline scaffold affect biological activity. manchester.ac.uk

For instance, in the development of antimalarial agents, modifications to the side chain of 4-aminoquinolines have been shown to overcome drug resistance. ucsf.edu While the 7-chloroquinoline (B30040) nucleus is common in many antimalarial drugs, research has shown that other substitutions on the quinoline ring can also yield potent compounds. ucsf.edu The design of novel 2-substituted-4-amino-6-halogenquinolines has led to the discovery of compounds with significant antiproliferative activity. nih.gov

The following table presents data on the anticancer activity of a series of 2,4-disubstituted quinoline derivatives, illustrating the impact of different substituents on their biological effects.

| Compound | Substituent at C2 | Substituent at C4 | Anticancer Activity (IC50 in µM) |

| 3a | Phenyl | N-2-Diphenyl | Good |

| 3f | Phenyl | N-p-Tolyl | Good |

| 3j | Phenyl | N-(pyridin-2-yl) | Good |

This table is based on data from a study on 2,4-disubstituted quinoline derivatives and is intended to illustrate the principles of rational design within the broader quinoline class. austinpublishinggroup.com

These findings underscore the importance of systematic structural modifications in the rational design of new quinoline-based therapeutic agents. The insights gained from SAR studies on related quinoline compounds can guide the future design of novel derivatives of this compound with enhanced biological activities.

Applications in Chemical Biology Probes

Chemical probes are small molecules used to study and manipulate biological systems. The quinoline scaffold, with its inherent fluorescent properties in some derivatives, is an attractive framework for the development of such probes. While specific applications of this compound as a chemical probe are not extensively documented, the broader class of aminoquinolines has shown promise in this area.

For example, some 3-amino-2-arylquinolin-4(1H)-ones have been synthesized and shown to possess fluorescent properties, emitting in the blue-green region of the visible spectrum. nih.gov This fluorescence can be exploited for various bio-imaging applications. The development of fluorescent probes often involves the strategic placement of functional groups that can interact with specific biological targets, leading to a change in the fluorescent signal.

The rational design principles used in drug discovery can also be applied to the development of chemical probes. By understanding the structure-property relationships of quinoline derivatives, it is possible to design molecules with specific photophysical properties suitable for use as sensors or labels in biological research.

Future Research Trajectories for 4 Amino 2 Methylquinolin 3 Ol

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The future of synthesizing 4-Amino-2-methylquinolin-3-ol and its derivatives is increasingly geared towards green and sustainable chemistry. Traditional synthesis methods for quinolines, such as the Skraup, Friedlander, and Doebner-von Miller reactions, often require harsh conditions and environmentally hazardous reagents. ijpsjournal.comtandfonline.comnih.gov Consequently, current research is focused on developing eco-friendly alternatives that minimize waste, reduce energy consumption, and utilize non-toxic materials. bohrium.com

Key areas for future exploration include:

Green Solvents: A significant shift is underway from conventional organic solvents to greener alternatives like water, ethanol, and ionic liquids. tandfonline.combohrium.com Water, in particular, is an attractive medium due to its low cost and environmental benignity. tandfonline.com

Catalyst Innovation: Research is directed towards developing and utilizing reusable and environmentally friendly catalysts. This includes solid acid catalysts like Amberlyst-15, nanocatalysts such as Fe3O4 NPs, and organocatalysts like p-toluenesulfonic acid (p-TSA). tandfonline.comnih.govbohrium.com

Energy-Efficient Methodologies: Techniques such as microwave-assisted and ultrasound-irradiated synthesis are being explored to shorten reaction times and reduce energy input compared to conventional heating methods. ijpsjournal.comtandfonline.com

Mechanochemistry: Solvent-free mechanochemical processes, which involve grinding reactants together, represent a promising sustainable approach for the synthesis of quinoline (B57606) derivatives. researchgate.net This method avoids the use of bulk solvents, thus reducing waste. researchgate.net

| Sustainable Methodology | Key Advantages | Examples of Application in Quinoline Synthesis |

|---|---|---|

| Use of Green Solvents (e.g., Water, Ethanol) | Reduced toxicity, lower cost, environmentally friendly. tandfonline.combohrium.com | Povarov reaction in ethanol; three-component reactions in water. tandfonline.com |

| Microwave-Assisted Synthesis | Shorter reaction times, increased yields, lower energy consumption. tandfonline.com | Synthesis of quinoline derivatives using water as a solvent under microwave irradiation. tandfonline.com |

| Reusable Catalysts (e.g., Amberlyst-15, Nanocatalysts) | Reduced waste, cost-effective, simplified product purification. tandfonline.comnih.gov | Amberlyst-15 catalyzed Povarov reaction; Fe3O4 NP-catalyzed pyrimido[4,5-b]quinolone synthesis. tandfonline.comnih.gov |

| Mechanochemistry | Solvent-free, reduced waste, potential for novel reactivity. researchgate.net | Iodine-mediated synthesis of multi-substituted quinolines. researchgate.net |

Advanced Mechanistic Studies at the Molecular Level

A deeper understanding of how this compound interacts with biological targets at the molecular level is crucial for its development as a therapeutic agent. Future research will leverage advanced analytical and computational techniques to elucidate these mechanisms precisely. Quinolines are known to interact with a variety of biological targets, including enzymes like kinases and CYP450, as well as receptors and DNA. researchgate.netnih.gov

Future mechanistic studies will likely focus on:

Target Identification and Validation: Identifying the specific molecular targets of this compound and its analogs. Web resources can predict potential binding targets, which can then be experimentally validated. ucj.org.ua

Structural Biology: Using techniques like X-ray crystallography and cryo-electron microscopy to determine the three-dimensional structure of the compound bound to its biological target. This provides invaluable insight into the specific molecular interactions driving its activity.

Molecular Dynamics (MD) Simulations: Employing computational MD simulations to study the dynamic behavior of the compound-target complex over time. nih.gov This can reveal key conformational changes and energetic contributions that are critical for binding and efficacy.

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of this compound and assessing the impact on biological activity. bohrium.com This helps to build a comprehensive understanding of which chemical features are essential for its function and can guide the design of more potent and selective analogs. bohrium.com

High-Throughput Screening and Lead Optimization Efforts in Drug Discovery Research

The discovery of new therapeutic applications for this compound and its derivatives will be significantly accelerated by high-throughput screening (HTS) and subsequent lead optimization. biobide.com HTS allows for the rapid testing of large libraries of chemical compounds against specific biological targets to identify "hits." biobide.comosti.gov

The process for future drug discovery efforts will involve:

Library Synthesis: Creating a diverse chemical library based on the this compound scaffold.

HTS Campaigns: Screening this library against a wide array of biological targets, such as kinases, proteases, and receptors, implicated in various diseases. nih.gov

Hit-to-Lead Identification: Validating the initial hits from HTS to confirm their activity and rule out false positives. biobide.com

Lead Optimization: The most promising hits (leads) will then undergo a rigorous optimization process. danaher.com This involves iterative chemical modifications to improve key drug-like properties, including:

Potency and Efficacy: Enhancing the biological activity against the desired target. danaher.com

Selectivity: Minimizing activity against off-targets to reduce potential side effects. danaher.com

ADMET Properties: Optimizing absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles to ensure the compound is safe and effective in a biological system. danaher.com

Computational tools such as molecular docking and quantitative structure-activity relationship (QSAR) studies are integral to the lead optimization phase, helping to guide the design of improved compounds. danaher.com

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and design. nih.govnih.gov For this compound, these technologies offer powerful tools to accelerate research and development.

Future applications of AI/ML in this area include:

Predictive Modeling: Developing ML models to predict the biological activity, ADMET properties, and potential toxicity of novel derivatives of this compound before they are synthesized. ucj.org.uaspringernature.com This allows researchers to prioritize the most promising candidates, saving time and resources. nih.gov

De Novo Drug Design: Using generative AI models to design entirely new molecules based on the this compound scaffold with optimized properties for a specific biological target. springernature.com These models can explore a vast chemical space to propose novel structures that human chemists might not have considered. nih.gov

Virtual Screening: Applying AI/ML algorithms to rapidly screen massive virtual libraries of compounds to identify those with a high probability of being active against a target of interest. nih.govspringernature.com

Synthesis Planning: Utilizing AI to devise the most efficient and sustainable synthetic routes for producing target molecules, including complex derivatives of this compound. springernature.com

| AI/ML Application | Description | Impact on Research for this compound |

|---|---|---|

| Predictive Modeling (QSAR, ADMET) | Algorithms trained on existing data to predict properties of new compounds. nih.govspringernature.com | Prioritizes synthesis of derivatives with high predicted activity and favorable drug-like properties. ucj.org.ua |

| De Novo Design | Generative models create novel molecular structures with desired characteristics. springernature.com | Designs optimized this compound analogs for specific targets. |

| High-Throughput Virtual Screening | AI-driven screening of virtual compound libraries to identify potential hits. nih.gov | Rapidly identifies promising candidates from vast chemical databases for further investigation. |

| Retrosynthesis Prediction | AI tools that predict viable synthetic pathways for a target molecule. springernature.com | Accelerates the synthesis of novel and complex derivatives. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.